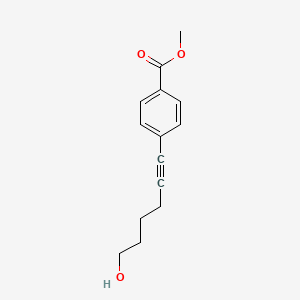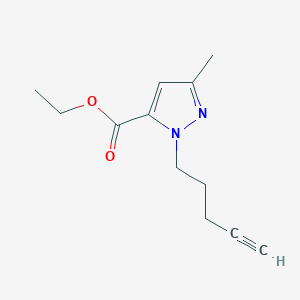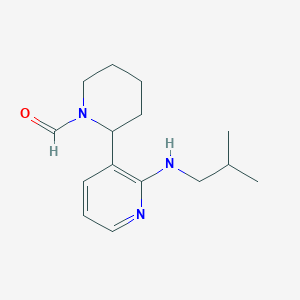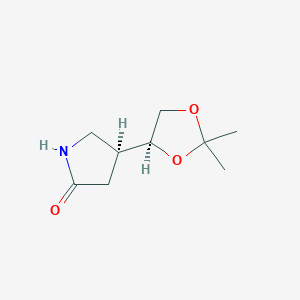
Potassium 4-formylfuran-2-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a furan ring with a formyl substituent. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-formylfuran-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of 4-formylfuran-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylfuran-2-yl)borate may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-formylfuran-2-yl)borate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-formylfuran-2-yl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(4-formylphenyl)borate
- Potassium trifluoro(4-fluorophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(4-formylfuran-2-yl)borate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the furan ring’s reactivity and stability are advantageous .
Eigenschaften
Molekularformel |
C5H3BF3KO2 |
|---|---|
Molekulargewicht |
201.98 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1 |
InChI-Schlüssel |
AJJKNXQHUNYGSK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)



![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)




